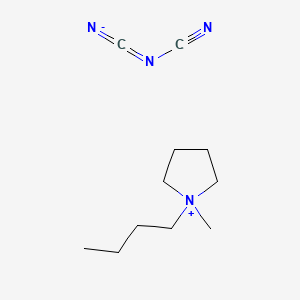
1-ブチル-1-メチルピロリジニウムジシアナミド
概要
説明
1-Butyl-1-methylpyrrolidinium dicyanamide, also known as 1-Butyl-1-methylpyrrolidinium dicyanamide, is a useful research compound. Its molecular formula is C11H20N4 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butyl-1-methylpyrrolidinium dicyanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butyl-1-methylpyrrolidinium dicyanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-1-methylpyrrolidinium dicyanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分子集合体
1-ブチル-1-メチルピロリジニウムジシアナミドは、親水性イオン液体と水の混合物中の分子集合体の研究に使用されてきました . イオン液体を水と異なる濃度で混合した赤外吸収スペクトルは、中赤外領域で160〜300 Kの間で測定されました .
水素結合研究
この化合物は、水の水素結合の研究に使用されてきました。 アニオンの振動周波数とカチオンのいくつかの線は青方偏移し、一方水の吸収線は赤方偏移します . これは、水の水素結合の発生の証拠として解釈されています .
セルロースの溶解
1-ブチル-1-メチルピロリジニウムジシアナミドは、セルロースの溶解のために水と混合することができます 。セルロースは純粋な水には溶けません .
有機汚染物質の回収
このイオン液体は、特定の処理で有機汚染物質を回収するために使用されてきました .
生体分子の貯蔵と調節
電気化学的用途
1-ブチル-1-メチルピロリジニウムジシアナミドは、広い電位範囲を示し、電気化学的用途における有望な候補となっています .
ジベンゾチオフェンの抽出
この化合物は、液体燃料からのジベンゾチオフェンに対して高い抽出能力も持っています .
燃料電池での使用
Safety and Hazards
1-Butyl-1-methylpyrrolidinium dicyanamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Resp. Sens. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes skin and eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
作用機序
- BMPYR influences various pathways. For example:
- Environmental Factors : BMPYR’s efficacy and stability depend on environmental conditions:
Biochemical Pathways
Action Environment
特性
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;cyanoiminomethylideneazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2N3/c1-3-4-7-10(2)8-5-6-9-10;3-1-5-2-4/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHLGZNUPKUZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(=[N-])=NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047939 | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370865-80-8 | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium dicyanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM DICYANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5558PYP9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Butyl-1-methylpyrrolidinium dicyanamide unique compared to other ionic liquids?
A1: 1-Butyl-1-methylpyrrolidinium dicyanamide stands out due to its low viscosity, high conductivity, and strong complexing abilities. [] These characteristics make it particularly suitable for electrochemical applications, such as electrodeposition and as an electrolyte in batteries. [, ]
Q2: How does 1-Butyl-1-methylpyrrolidinium dicyanamide interact with water?
A2: 1-Butyl-1-methylpyrrolidinium dicyanamide is a hydrophilic ionic liquid, meaning it readily mixes with water. [, ] Studies have shown that water molecules interact with both the cation and anion of the ionic liquid through hydrogen bonding. Specifically, water acts as a hydrogen bond acceptor with the dicyanamide anion and as a hydrogen bond donor with the 1-butyl-1-methylpyrrolidinium cation. []
Q3: How does 1-Butyl-1-methylpyrrolidinium dicyanamide interact with metal ions?
A4: The dicyanamide anion in 1-Butyl-1-methylpyrrolidinium dicyanamide exhibits strong complexing abilities with various metal ions. [, ] This property is particularly advantageous for applications like metal electrodeposition, where the ionic liquid can dissolve metal salts and facilitate their reduction onto electrodes. [, , , , ]
Q4: Can you elaborate on the interaction between 1-Butyl-1-methylpyrrolidinium dicyanamide and carbon dioxide?
A5: Research has shown that 1-Butyl-1-methylpyrrolidinium dicyanamide demonstrates significant CO2 solubility. [, , ] This characteristic, combined with its electrochemical properties, makes it a promising candidate for CO2 capture and electrochemical conversion applications, such as in CO2 capturing fuel cells. []
Q5: What are the primary applications of 1-Butyl-1-methylpyrrolidinium dicyanamide?
A5: 1-Butyl-1-methylpyrrolidinium dicyanamide has been explored for a wide range of applications, including:
- Electrodeposition: Serving as an electrolyte for the deposition of various metals, such as nickel, iron, germanium, samarium, indium antimonide, cobalt phosphide, tin, and gold. [, , , , ]
- Batteries: Acting as an electrolyte component for enhancing the performance of lithium-ion batteries. []
- CO2 Capture: Capturing and potentially converting carbon dioxide into valuable chemicals or fuels. []
- Extraction: Separating and purifying compounds, such as benzene from aliphatic hydrocarbons and phycocyanin and carbohydrates from Spirulina platensis. [, , ]
Q6: What are the advantages of using 1-Butyl-1-methylpyrrolidinium dicyanamide as an electrolyte in electrodeposition compared to traditional aqueous solutions?
A6: 1-Butyl-1-methylpyrrolidinium dicyanamide offers several benefits over aqueous electrolytes in electrodeposition:
- Wider Electrochemical Window: Allows for the deposition of metals with more negative reduction potentials. [, ]
- Enhanced Solubility of Metal Salts: Enables the use of higher metal concentrations, potentially leading to faster deposition rates. [, , ]
- Improved Morphology Control: Can lead to the formation of unique nanostructures, such as nanowires and macroporous structures. [, ]
Q7: How does the structure of 1-Butyl-1-methylpyrrolidinium dicyanamide contribute to its properties and applications?
A8: The pyrrolidinium cation provides the ionic liquid with its relatively low viscosity, while the dicyanamide anion contributes to its high conductivity and strong complexation abilities. [] The alkyl chain length on the cation can influence the viscosity and other properties, affecting its suitability for specific applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


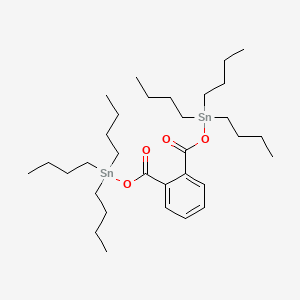
![8-[1-(1,3-Benzodioxol-5-yl)-3-(4-phenyl-1-piperazinyl)propyl]-5,7-dimethoxy-4-methyl-1-benzopyran-2-one](/img/structure/B1256778.png)


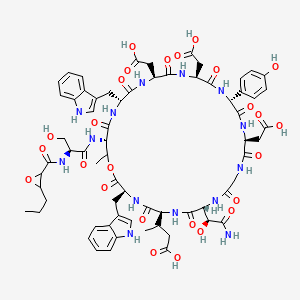
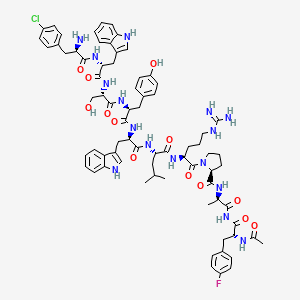


![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B1256789.png)
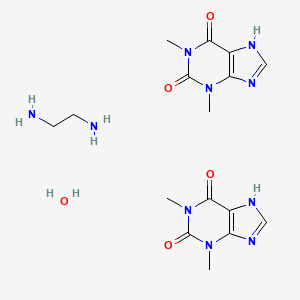


![2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)

